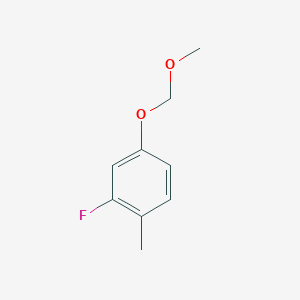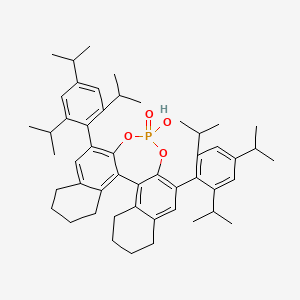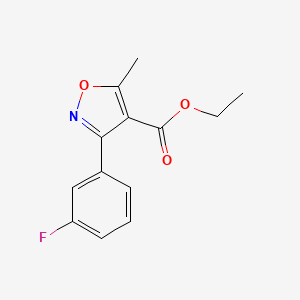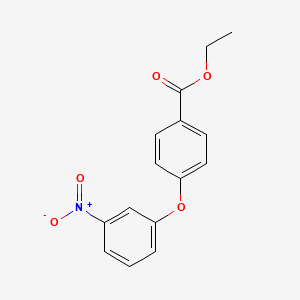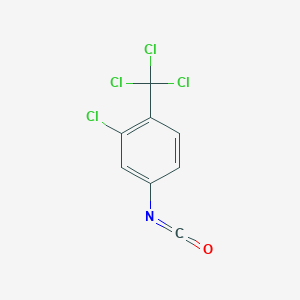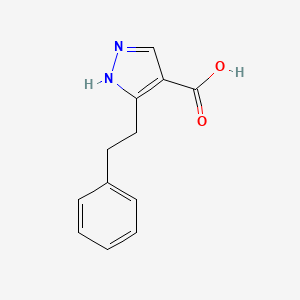
5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid
描述
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, N,N-dimethylenamino ketones have been used as synthons for various heterocycles . Another study describes the direct N-acylation of less nucleophilic heterocycles and amides with carboxylic acids promoted by the 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (Boc2O) system .Molecular Structure Analysis
The molecular structure of similar compounds such as 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid and 2-(N,N-dimethylaminomethyl)phenylboronic acid have been reported. These compounds have a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylaminocarbonyl group .Chemical Reactions Analysis
N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . Another study reports the direct N-acylation of less nucleophilic heterocycles and amides with carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid and 3-(N,N-Dimethylamino)phenylboronic acid have been reported. These properties include molecular weight, hydrogen bond donor count, and other computed properties .作用机制
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can alter their function .
Biochemical Pathways
Boronic acids are often used in the synthesis of various heterocyclic compounds .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
Boronic acids are known to have a wide range of biological activities, including antibacterial, antifungal, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-(N,N-dimethylaminocarbonyl)-2-methoxyphenylboronic acid. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments .
安全和危害
未来方向
The future directions for research on these types of compounds could involve further exploration of their synthesis methods, as well as their potential applications in various fields. For instance, the direct N-acylation method described in one study shows promise for wide applications in both academic and industrial laboratories due to its practicality, operational simplicity, and scalability.
属性
IUPAC Name |
[5-(dimethylcarbamoyl)-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-12(2)10(13)7-4-5-9(16-3)8(6-7)11(14)15/h4-6,14-15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYGMWYIHNOUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N(C)C)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N,N-dimethylaminocarbonyl)-2-methoxyphenylboronic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


